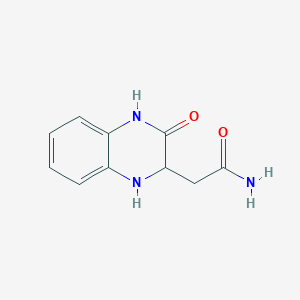
2-(3-オキソ-1,2,3,4-テトラヒドロキノキサリン-2-イル)アセトアミド
概要
説明
科学的研究の応用
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline coreThe reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid .
Industrial Production Methods
The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
化学反応の分析
Types of Reactions
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids/bases.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different pharmacological properties depending on the functional groups introduced .
作用機序
The mechanism of action of 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, known for its broad pharmacological activities.
Quinazoline: Another nitrogen-containing heterocycle with similar biological properties.
Cinnoline: Structurally similar but with different pharmacological profiles.
Uniqueness
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
生物活性
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is with a molecular weight of 325.37 g/mol. The compound features a tetrahydroquinoxaline moiety which is known for various biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydroquinoxaline derivatives. For instance, a comparative analysis involving various substituted tetrahydroisoquinoline derivatives showed promising activity against human coronaviruses (HCoV-229E and HCoV-OC43). The study indicated that certain derivatives exhibited significantly lower cytotoxicity compared to established antiviral agents like chloroquine and hydroxychloroquine .
Table 1: Antiviral Activity Comparison
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | 280 ± 12 | >4 |
| Chloroquine | 60 ± 3 | 20 |
| Hydroxychloroquine | 66 ± 3 | 20 |
The selectivity index indicates the effectiveness of the compound relative to its toxicity.
Antitumor Activity
Tetrahydroquinoxaline derivatives have also been investigated for their antitumor properties. A study reported that modifications in the structure of such compounds could lead to enhanced cytotoxic effects against various cancer cell lines. The introduction of specific functional groups was found to be crucial in optimizing their activity .
Neuroprotective Effects
Research has indicated that certain derivatives of tetrahydroquinoxaline exhibit neuroprotective effects. These compounds may mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Synthesis and Derivative Variations
The synthesis of 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions starting from readily available precursors. Variations in the synthesis process can yield a range of derivatives with diverse biological profiles.
Case Study: Synthesis Methodology
A notable synthesis method involves the reaction between homophthalic anhydride and imines to create various tetrahydroquinoxaline derivatives. This approach allows for the incorporation of different substituents that can significantly alter biological activity .
特性
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-9(14)5-8-10(15)13-7-4-2-1-3-6(7)12-8/h1-4,8,12H,5H2,(H2,11,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFQUAMGHIDFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















